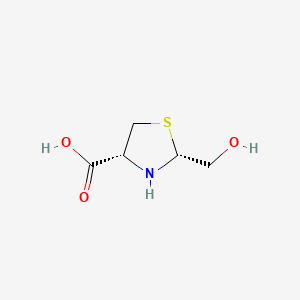

(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C5H9NO3S |

|---|---|

Molecular Weight |

163.20 g/mol |

IUPAC Name |

(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C5H9NO3S/c7-1-4-6-3(2-10-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 |

InChI Key |

MYNHZTBPRLMLMR-IUYQGCFVSA-N |

Isomeric SMILES |

C1[C@H](N[C@H](S1)CO)C(=O)O |

Canonical SMILES |

C1C(NC(S1)CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation of L-Cysteine with Aldehydes

A widely used method to prepare thiazolidine derivatives, including (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid, involves the condensation of L-cysteine with suitable aldehydes under mild conditions. This approach exploits the nucleophilicity of the cysteine amino and thiol groups reacting with aldehydes to form the thiazolidine ring.

- For example, condensation of L-cysteine with alkoxybenzaldehydes or monosaccharides such as glucose or glucosamine results in thiazolidine-4-carboxylic acid derivatives with high yields (63-95%) under slightly acidic to neutral conditions, typically at room temperature for 6-15 hours.

- Yan et al. demonstrated the condensation of L-cysteine with glucosamine, glucose, and galactose sugars to obtain 2-substituted thiazolidines, highlighting the versatility of this method.

Acylation and N-Acetylation

After the initial thiazolidine ring formation, selective N-acetylation is often performed to obtain N-acetyl derivatives, which can influence the compound's stability and biological activity.

- Acetylation is typically carried out using acetic anhydride or acetyl chloride in the presence of bases or solvents such as pyridine or aqueous sodium carbonate. For instance, a representative synthesis of N-acetyl-2-phenylthiazolidine-4-carboxylic acid involved dropwise addition of acetic anhydride to a cooled aqueous sodium carbonate solution of the thiazolidine, followed by stirring for 1 hour and extraction with ethyl acetate, yielding 78% of the acetylated product.

- The process can be fine-tuned to selectively yield stereoisomers with (2R,4R) configuration by controlling reaction conditions such as temperature and solvent.

One-Step Synthesis of Mixtures Including 4-Carboxy-1,3-thiazolidinium Carboxylate

A patented industrial process describes a one-step synthesis of mixtures containing 4-carboxy-1,3-thiazolidinium carboxylate and N-acyl-1,3-thiazolidin-4-carboxylic acid.

- This method involves mixing synthetic 1,3-thiazolidin-4-carboxylic acid with acid derivatives (acid anhydrides like acetic anhydride) in polar solvents such as ethanol at temperatures between 20 °C and 120 °C (preferably 40 °C to 85 °C).

- Stirring times vary from 1 hour at room temperature plus 4 hours at reflux to longer reflux periods (up to 24 hours), followed by cooling and vacuum filtration to isolate the solid product.

- The process yields mixtures with suitable purity for industrial applications, as confirmed by chromatographic and spectroscopic analyses (mass spectrometry, IR spectroscopy).

Detailed Experimental Procedures and Findings

Example Synthesis from Patent WO2009065797A1

| Parameter | Details |

|---|---|

| Reactants | 1,3-thiazolidin-4-carboxylic acid (10.3 g), acetic anhydride (4 mL), ethanol (12 mL) |

| Reactor | Stirred tank reactor, 50 mL capacity |

| Stirring Speed | 200 rpm |

| Temperature and Time | 1 h at 22 °C + 4 h reflux + 24 h refrigeration |

| Product Isolation | Vacuum filtration, washing with cold ethanol, vacuum drying |

| Yield | 5.5-6.1 g of mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate |

| Purity Confirmation | Chromatography, mass spectra, IR spectra |

This procedure demonstrates an energy-efficient, scalable approach to producing thiazolidine carboxylic acid derivatives suitable for industrial use.

Synthesis of N-Acetyl-2-Substituted Phenyl Thiazolidine-4-Carboxylic Acids

- Starting from (2R,4R)-2-phenylthiazolidine-4-carboxylic acid, acetylation with acetic anhydride in aqueous sodium carbonate solution yields N-acetyl derivatives with yields around 78%.

- The reaction is performed at low temperature (ice bath) with slow addition of acetic anhydride, followed by stirring and extraction.

- The products are purified by recrystallization from ethyl acetate and characterized by melting point, NMR, and other spectroscopic methods.

Stereoselective Synthesis via Cycloaddition and Acylation

- A more complex synthetic route involves the formation of bicyclic münchnone intermediates from thiazolidine-4-carboxylic acids, followed by 1,3-dipolar cycloaddition with dipolarophiles such as dimethyl acetylenedicarboxylate.

- Subsequent acylation with acetic anhydride under controlled conditions yields N-acetyl-thiazolidine-4-carboxylic acids with high stereoselectivity favoring the (2R,4R) configuration.

- Reduction with lithium aluminium hydride affords hydroxymethyl-substituted pyrrolo[1,2-c]thiazoles, which are related compounds of interest.

Comparative Summary of Preparation Methods

Analytical Characterization Supporting Preparation

- Mass spectrometry and IR spectroscopy confirm the identity and purity of products from industrial and laboratory syntheses.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) provides detailed structural information, confirming stereochemistry and substitution patterns.

- Chromatographic techniques (HPLC) are used to separate and quantify diastereomeric mixtures, ensuring the desired (2R,4R) stereoisomer predominance.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) are employed for esterification and amidation reactions.

Major Products

The major products formed from these reactions include various thiazolidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Research indicates that its derivatives may exhibit:

- Anti-inflammatory Activity : Studies have shown that certain derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Effects : Preliminary studies indicate that this compound may modulate cellular pathways involved in cancer progression, warranting further investigation into its anticancer properties .

Biological Research

In biological contexts, (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid has been explored for its ability to interact with enzymes and biological macromolecules. Its hydroxymethyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, which are crucial for modulating enzyme activity and influencing biochemical processes.

Agricultural Applications

The compound's versatility extends to agricultural chemistry where it can be used as an intermediate in the synthesis of agrochemicals. Its ability to undergo various chemical transformations makes it suitable for developing novel pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact.

Cosmetic Formulations

In the cosmetics industry, (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is being researched for its potential as a skin-conditioning agent. Its properties may enhance the stability and efficacy of cosmetic formulations by improving skin hydration and providing anti-aging benefits through its biochemical interactions .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid derivatives found that specific modifications to the thiazolidine structure significantly enhanced activity against Gram-positive bacteria. The results indicated a promising pathway for developing new antimicrobial agents tailored to combat resistant strains.

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal demonstrated that a derivative of this compound effectively reduced inflammation markers in vitro. The study highlighted its potential application in formulating topical anti-inflammatory treatments.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The thiazolidine ring can also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Structural and Stereochemical Features

Thiazolidine-4-carboxylic acid derivatives share the core heterocyclic structure but differ in substituents at the 2-position and stereochemistry. Key comparisons include:

Key Observations :

- Hydrophilicity : The hydroxymethyl and polyhydroxyalkyl derivatives (e.g., ) exhibit higher water solubility than aryl-substituted analogs (e.g., ), which are more lipophilic.

- Stereochemical Impact : The (2R,4R) configuration is common in biologically active derivatives, as seen in ACE inhibitors (e.g., (2R,4R)-2-alkyl-3-(2-mercaptobenzoyl) analogs ).

Key Observations :

- Aryl-substituted derivatives (e.g., 2-phenyl, 4-bromophenyl) are synthesized via amide coupling with moderate yields .

- Hydroxymethyl and polyhydroxyalkyl derivatives are often derived from natural sugars, but yields are less frequently reported .

Physicochemical Properties

Key Observations :

- Aryl derivatives (e.g., 2-phenyl) show higher melting points and distinct optical rotations due to rigid aromatic systems .

- Hydroxymethyl derivatives are more soluble in aqueous media, aligning with their use in biological systems .

Key Observations :

Biological Activity

The compound (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is a chiral molecule belonging to the thiazolidine family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C7H13NO3S

- Molecular Weight : 163.20 g/mol

- Structure : The compound features a five-membered ring containing both sulfur and nitrogen atoms, which is typical of thiazolidines. The presence of hydroxymethyl and carboxylic acid groups contributes to its reactivity and interaction with biological systems.

The biological activity of (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Modulation : The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity.

- Redox Reactions : The thiazolidine ring may participate in redox reactions that affect cellular pathways and biochemical processes.

- Interaction with Biological Macromolecules : This compound has shown potential in modulating the activity of proteins and nucleic acids, making it a candidate for drug development .

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazolidine derivatives. For instance, certain derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), outperforming established antiviral agents like ribavirin. Notably, compounds derived from cysteine showed inhibitory rates of up to 51% at concentrations of 500 μg/mL .

| Compound | Inhibitory Rate at 500 μg/mL |

|---|---|

| Compound 3 | 51% |

| Compound 4 | 45% |

| Ribavirin | 7% |

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. A study evaluated various thiazolidin compounds against different cancer cell lines, revealing cytotoxic effects comparable to traditional chemotherapeutics like cisplatin. For example:

- IC50 Values : Compounds exhibited IC50 values ranging from 8.5 μM to 14.9 μM against K562 cells (a leukemia cell line), indicating strong cytotoxicity .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| K562 | Compound A | 8.5 |

| HeLa | Compound B | 8.9 |

| MDA-MB-361 | Compound C | 12.7 |

Anti-inflammatory and Antimicrobial Properties

In addition to antiviral and anticancer activities, (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid has been explored for its anti-inflammatory and antimicrobial effects. Its derivatives have shown promise in reducing inflammation markers and inhibiting bacterial growth in vitro .

Case Studies

- Cytotoxicity in Cancer Cells : A series of thiazolidin derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant antiproliferative activity with lower IC50 values compared to standard drugs .

- Metabolic Disorders : Research on thiazolidin compounds indicated their potential as insulin sensitizers in diabetic models. These compounds improved glucose uptake in isolated tissues and showed beneficial effects on lipid profiles in hyperglycemic conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid derivatives?

- Methodology :

-

Step 1 : Boc-protected carboxylic acids are activated using EDCI/HOBt in CH₂Cl₂, followed by coupling with amines (e.g., hexadecylamine) and Et₃N for 6–15 hours.

-

Step 2 : Boc deprotection is achieved using TFA in CH₂Cl₂ (1–8 hours).

-

Step 3 : Crude products are purified via silica gel chromatography with gradient elution (hexane/EtOAc).

-

Key Data : Yields range from 35.7% to 76.1%, depending on substituents (e.g., 76.1% for 2-phenyl derivatives) .

- Characterization :

-

¹H NMR and MS are critical for confirming structure and purity. For example, 3aa (3,4,5-trimethoxyphenyl derivative) shows distinct aromatic proton signals at δ 6.5–7.2 ppm .

Q. How can researchers confirm the stereochemistry of (2R,4R)-configured thiazolidine derivatives?

- Methods :

- X-ray crystallography : Resolve absolute configuration via SHELXL refinement (e.g., Pyochelin in PDB entry 488, which shares structural motifs) .

- Specific rotation measurements : Compare experimental [α]D values with literature data (e.g., SA 446 in had (2R,4R) configuration confirmed via rotation and NMR) .

Advanced Research Questions

Q. How can synthetic yields of thiazolidine derivatives be optimized, particularly for bulky aryl substituents?

- Strategies :

- Solvent selection : Use DMF or CH₂Cl₂ for better solubility of aromatic intermediates.

- Coupling agents : EDCI/HOBt minimizes racemization compared to DCC .

- Temperature control : Low temperatures (0–5°C) during acyl chloride formation reduce side reactions (e.g., uses 0°C for acetyl chloride coupling) .

Q. What computational tools are recommended for refining the crystal structure of this compound?

- Tools :

- SHELX suite : SHELXL is widely used for small-molecule refinement. High-resolution data (≤1.0 Å) improves accuracy for chiral centers. SHELXD/SHELXE enable experimental phasing for novel derivatives .

- Case Study : Pyochelin (PDB 488) was refined using SHELXL, with chiral indices validated via SMILES descriptors (e.g.,

C(=O)O)C1N(C)C(SC1)C2N=C(SC2)c3ccccc3O) .

- Case Study : Pyochelin (PDB 488) was refined using SHELXL, with chiral indices validated via SMILES descriptors (e.g.,

Q. How do structural modifications (e.g., hydroxymethyl vs. aryl groups) influence biological activity?

- SAR Insights :

- Hydroxymethyl group : Enhances solubility and hydrogen-bonding potential, critical for enzyme inhibition (e.g., ACE inhibitors like SA 446 rely on carboxylic acid and hydroxyl motifs) .

- Aryl substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) improve metabolic stability but may reduce bioavailability .

- Data Table :

| Derivative | Substituent | Bioactivity Notes | Reference |

|---|---|---|---|

| SA 446 | 2-hydroxyphenyl | ACE inhibition (IC₅₀ = 12 nM) | |

| 3ab | 8-cis-octenyl | Improved membrane permeability |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.